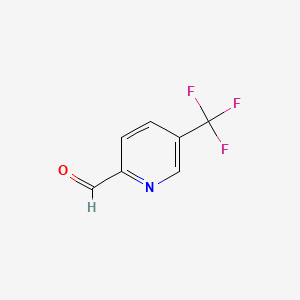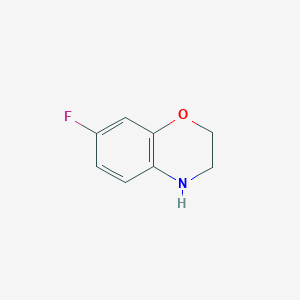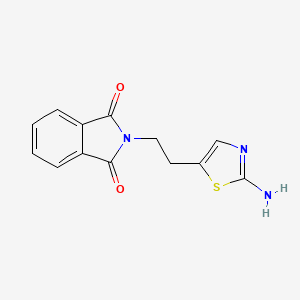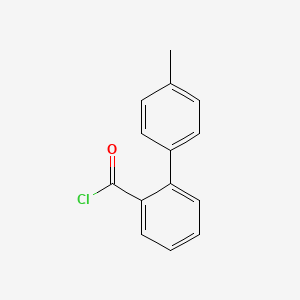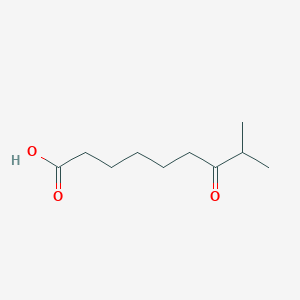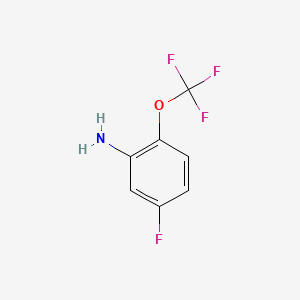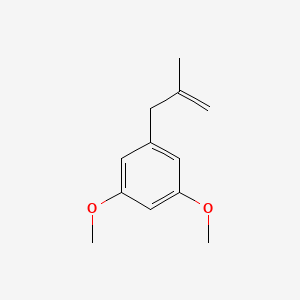
3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene” is an organic compound, likely part of the phenylpropanoid class of compounds, which are a type of polyphenol . These compounds are often involved in plant defense and have various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as 3,5-Dimethoxyphenyl isocyanate, are used as building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported as a method for creating similar structures .Chemical Reactions Analysis
The compound might be involved in reactions similar to those of other phenylpropanoids. For instance, Suzuki–Miyaura coupling is a common reaction involving organoboron reagents .Applications De Recherche Scientifique
Lignin Acidolysis
Research by Yokoyama (2015) delves into the acidolysis of lignin model compounds, revealing intricate mechanisms involving enol ether compounds. The study contributes to our understanding of lignin breakdown, a crucial process in biomass conversion and renewable energy production.
Alzheimer's Disease Imaging
In Alzheimer's research, Nordberg (2007) highlights the development of amyloid imaging ligands, including compounds related to 3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene. This innovation aids in the early detection of Alzheimer's disease, offering a breakthrough in understanding pathophysiological mechanisms.
Downstream Processing of Bioproducts
Xiu & Zeng (2008) review the recovery and purification of biologically produced diols, such as 1,3-propanediol, from fermentation broth. Their findings have implications for the production of bioplastics and renewable chemicals.
Propriétés
IUPAC Name |
1,3-dimethoxy-5-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)5-10-6-11(13-3)8-12(7-10)14-4/h6-8H,1,5H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKPTZAURBAFLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572601 |
Source


|
| Record name | 1,3-Dimethoxy-5-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene | |
CAS RN |
204846-44-6 |
Source


|
| Record name | 1,3-Dimethoxy-5-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

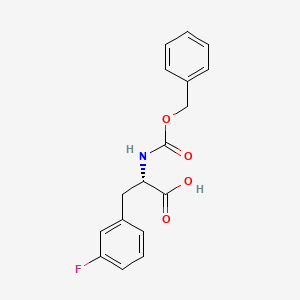
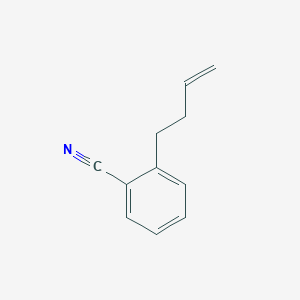
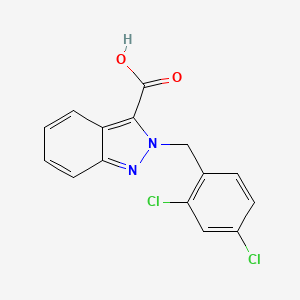

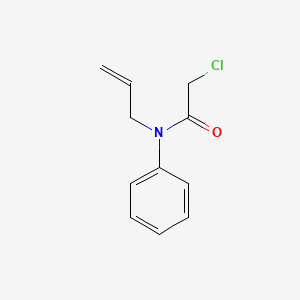
![2-[(4-Fluorophenyl)sulfanyl]benzoic acid](/img/structure/B1316939.png)

